tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate
Description
Properties
CAS No. |
2763776-03-8 |
|---|---|
Molecular Formula |
C14H25N3O3 |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-11-8-17(9-11)12(18)10-4-6-15-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,16,19) |
InChI Key |
PNCDKXVPTKENKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)C2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate typically involves the reaction of piperidine-4-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmacological Studies
tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Notably, derivatives of this compound have shown promise as Janus kinase (JAK) inhibitors, which are critical in the treatment of autoimmune diseases and certain cancers .
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for further modifications to create a variety of derivatives that can be tailored for specific bioactivities. Researchers utilize it as a building block for synthesizing more complex molecules that exhibit desired pharmacological effects .
Neuroscience Research
The piperidine moiety present in the compound is significant in neuroscience research, particularly in the study of neurotransmitter systems. Compounds with similar structures have been explored for their roles as modulators of neurotransmitter receptors, which can lead to advancements in treatments for neurological disorders .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Fluorinated derivatives (e.g., 2,2-difluoroethyl) exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogues, making them suitable for in vivo studies .
- Piperidine Modifications : Replacing the piperidine-4-carbonyl group with acetyl (as in ) simplifies synthesis but reduces target affinity due to decreased hydrogen-bonding capacity .
- Hybrid Structures : Thiazole-piperidine hybrids (e.g., ) show distinct electronic properties, broadening their utility in antiviral applications .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate?
- Methodological Answer: The synthesis typically involves coupling a piperidine-4-carbonyl chloride derivative with an azetidin-3-amine intermediate under basic conditions (e.g., triethylamine or sodium hydride). The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate in solvents like dichloromethane or tetrahydrofuran. Reaction optimization often includes temperature control (0–25°C) and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the azetidine and piperidine ring systems. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carbamate carbonyl (C=O stretch at ~1680–1720 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity .
Q. What are the recommended storage conditions and stability considerations?
- Methodological Answer: Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture. Stability studies indicate decomposition at >40°C or under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield?
- Methodological Answer: Continuous flow reactors and automated systems improve scalability by ensuring consistent temperature and mixing. Solvent optimization (e.g., switching to acetonitrile for faster kinetics) and catalyst screening (e.g., DMAP for carbamate formation) enhance yields. Process Analytical Technology (PAT) monitors real-time reaction progress to minimize impurities .
Q. How to design biological assays to evaluate its pharmacological potential?
- Methodological Answer: Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. For cellular studies, employ cytotoxicity assays (MTT/XTT) and flow cytometry to assess apoptosis. Molecular docking simulations predict binding affinity to targets like neurotransmitter receptors, guided by structural analogs with known activity .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer: Conduct comparative Structure-Activity Relationship (SAR) studies using analogs with systematic substitutions (e.g., trifluoromethyl vs. nitro groups). Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Address discrepancies by controlling experimental variables (e.g., cell line selection, assay buffer pH) .
Q. What strategies mitigate side reactions during functionalization of the azetidine ring?
- Methodological Answer: Protect the carbamate group with acid-labile tert-butyl before azetidine functionalization. Use mild coupling agents (e.g., HATU) for amide bond formation to avoid ring-opening. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection .
Data Analysis and Experimental Design
Q. How to analyze regioselectivity in substitution reactions of the piperidine ring?
- Methodological Answer: Employ Density Functional Theory (DFT) calculations to predict reactive sites based on electron density maps. Validate experimentally using 2D NMR (NOESY/ROESY) to confirm spatial arrangements. Compare kinetic vs. thermodynamic products under varying temperatures .
Q. What purification techniques are optimal for isolating high-purity product?
- Methodological Answer: Use flash chromatography with gradients of ethyl acetate/hexane for intermediate purification. For final isolation, preparative HPLC with a C18 column and 0.1% TFA in water/acetonitrile achieves >98% purity. Recrystallization from tert-butyl methyl ether (MTBE) removes amorphous impurities .
Comparative Studies and Structural Analogues
Q. How do structural modifications (e.g., benzyl vs. nitrobenzyl groups) impact biological activity?
- Methodological Answer:
Synthesize analogs via Suzuki-Miyaura cross-coupling to introduce aryl groups. Test in parallel assays (e.g., IC₅₀ determination) to quantify potency shifts. Molecular dynamics simulations (e.g., GROMACS) model interactions with hydrophobic binding pockets, explaining enhanced activity in nitrobenzyl derivatives .
Q. What distinguishes this compound from piperidine-thiazole hybrids in antimicrobial studies?
- Methodological Answer:
Compare Minimal Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria. The azetidine ring’s conformational rigidity may improve membrane penetration vs. flexible thiazole derivatives. Time-kill assays quantify bactericidal kinetics, while resistance studies track mutation rates in serial passages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
